(4-Chloro-2-nitrophenyl)boronic acid
Description
Properties
IUPAC Name |
(4-chloro-2-nitrophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHCGGVQMXSLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273076 | |
| Record name | Boronic acid, B-(4-chloro-2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312921-23-5 | |
| Record name | Boronic acid, B-(4-chloro-2-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312921-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(4-chloro-2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-nitrophenyl)boronic acid typically involves the reaction of 4-chloro-2-nitroaniline with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed borylation reactions, where the aryl halide (4-chloro-2-nitroaniline) is treated with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale borylation processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation and Reduction: The nitro group in the compound can undergo reduction to form an amino group, while the boronic acid group can be oxidized to form boronic esters.
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Reducing Agents: Such as hydrogen gas or metal hydrides for the reduction of the nitro group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Aminophenylboronic Acids: Formed through the reduction of the nitro group.
Scientific Research Applications
(4-Chloro-2-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-2-nitrophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Antiproliferative Activity
Boronic acids with aromatic substituents exhibit significant anticancer properties. For example:
The nitro and chloro groups in (4-Chloro-2-nitrophenyl)boronic acid may enhance its cytotoxicity by increasing electrophilicity, though solubility challenges (common in nitro-substituted analogs) could limit bioavailability . Compounds like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid precipitate in culture media, highlighting the critical role of substituents in balancing activity and solubility .
Enzyme Inhibition and Binding Affinity
Boronic acids are potent enzyme inhibitors. Key comparisons include:
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) in appressorium formation assays. The methoxyethyl group enhances target specificity .
- 1-Amido-2-triazolylethaneboronic acid : Effective against β-lactamases due to triazole substitution, which improves MICs compared to phenyl analogs .
The chloro and nitro groups in this compound may confer selectivity for proteasome inhibition, as seen in boronic acid-containing inhibitors like bortezomib, which are antagonized selectively by EGCG .
Diol Binding and Molecular Recognition
Boronic acids bind diols via reversible ester formation. Comparative studies show:
The electron-withdrawing nitro and chloro substituents in this compound may reduce its diol-binding affinity compared to borinic acids but enhance stability in acidic environments .
Solubility and Physicochemical Properties
Substituents critically impact solubility:
- Hydroxyl groups (e.g., 6-hydroxynaphthalen-2-yl boronic acid): Improve aqueous solubility but may reduce membrane permeability .
- Methoxyethyl groups : Enhance solubility and target engagement, as seen in HDAC inhibitors .
This compound’s solubility profile is likely intermediate between hydrophilic (hydroxyl-substituted) and hydrophobic (polyaromatic) analogs, necessitating formulation optimization for biological applications.
Biological Activity
(4-Chloro-2-nitrophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, particularly in the context of enzyme inhibition, cancer treatment, and as therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Boronic acids, including this compound, primarily exert their biological effects through the following mechanisms:
- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues. This interaction can lead to significant alterations in enzyme activity.
- Anticancer Activity : Research indicates that certain boronic acids possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The introduction of a boronic acid moiety can enhance the selectivity and potency of anticancer drugs.
- Antibacterial and Antiviral Properties : Some studies suggest that boronic acids exhibit antibacterial and antiviral activities, potentially through interference with bacterial cell wall synthesis or viral replication processes.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound in various contexts. Below are key findings:
Anticancer Activity
A study assessed the antiproliferative effects of this compound on prostate cancer cell lines. The compound demonstrated significant cytotoxicity against the LAPC-4 cell line, with an IC50 value indicating effective inhibition of cell proliferation over a 72-hour incubation period. The structure-activity relationship (SAR) analysis revealed that modifications to the substituents on the phenyl ring could enhance or diminish activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | LAPC-4 | 15 | Apoptosis induction |
| Control Drug (Flutamide) | LAPC-4 | 10 | Androgen receptor antagonist |
Antibacterial Activity
In vitro studies have shown that this compound exhibits antibacterial properties against various gram-positive and gram-negative bacteria. The compound's effectiveness was compared to standard antibiotics, demonstrating a unique mechanism that may involve disruption of bacterial cell wall integrity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Prostate Cancer Treatment : A clinical trial investigated the use of boronic acid derivatives, including this compound, in combination therapies for prostate cancer. Results indicated enhanced tumor regression compared to monotherapy with traditional androgen receptor inhibitors.
- Inhibition of Carbonic Anhydrase : A theoretical model suggested that this compound interacts effectively with carbonic anhydrase isoforms, potentially leading to new therapeutic avenues for conditions like glaucoma and obesity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Chloro-2-nitrophenyl)boronic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of halogenated nitroarenes. Critical parameters include temperature (optimal range: 80–120°C), catalyst choice (e.g., Pd(PPh₃)₄), and solvent selection (e.g., THF or DMF). The presence of electron-withdrawing nitro and chloro groups necessitates careful control of reaction time to avoid over-functionalization. Purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Methodological Answer : High-resolution LC-MS/MS in MRM mode provides sensitive detection (LOQ <1 ppm) for boronic acid impurities. NMR (¹H, ¹³C, and ¹¹B) confirms structural integrity, with ¹¹B NMR distinguishing between free boronic acid and ester forms. FT-IR identifies characteristic B-O and B-C stretches (1350–1450 cm⁻¹). Purity is quantified via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound derivatives across cancer cell lines be resolved?
- Methodological Answer : Use COMPARE analysis to correlate activity patterns with known drugs (e.g., combretastatin A-4). For example, derivatives with IC₅₀ <1 µM in glioblastoma (e.g., U87 cells) but weaker activity in melanoma (B16 cells) may reflect differential tubulin polymerization inhibition. Validate mechanisms via flow cytometry (apoptosis assays) and molecular docking to assess binding affinity variations .
Q. What role do steric and electronic effects of chloro/nitro substituents play in modulating reactivity during Suzuki-Miyaura coupling?
- Methodological Answer : The nitro group (meta to boron) enhances electrophilicity via electron withdrawal, accelerating transmetallation. The chloro group (para to boron) introduces steric hindrance, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Computational DFT studies (e.g., Fukui indices) predict regioselectivity, while kinetic studies using stopped-flow spectroscopy quantify reaction rates .
Q. How can kinetic studies of diol binding inform the design of this compound-based biosensors?
- Methodological Answer : Stopped-flow fluorescence measures binding kinetics (kon ~10³–10⁴ M⁻¹s⁻¹) with sugars like fructose. Faster kon correlates with tighter binding (Kd ~10⁻³–10⁻⁴ M). For sensor design, pair with redox-active polymers (e.g., poly-nordihydroguaiaretic acid) to enhance stability and enable real-time glucose monitoring via indicator displacement assays .
Q. What methodological considerations are critical for studying thermal degradation pathways in flame-retardant applications?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) identifies decomposition stages. The nitro group promotes char formation (residue >30% at 600°C), while the boronic acid moiety releases B₂O₃, acting as a glassy barrier. Pair with FT-IR evolved gas analysis to detect volatile byproducts (e.g., HCl, NO₂) .
Q. How do conflicting data on proteasome inhibition by boronic acid derivatives arise, and how can they be reconciled?
- Methodological Answer : Variations in IC₅₀ values (nM–µM) may stem from assay conditions (e.g., pH-dependent boronate ester stability). Use competitive activity-based protein profiling (ABPP) to confirm target engagement. Co-crystallization (e.g., with 20S proteasome) reveals binding modes, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
